molecular formula C12H14BrNO2 B1330827 1-(4-Bromophenyl)-2-morpholinoethanone CAS No. 20099-96-1

1-(4-Bromophenyl)-2-morpholinoethanone

Cat. No.: B1330827
CAS No.: 20099-96-1
M. Wt: 284.15 g/mol
InChI Key: RQLYWWGGZRDCIL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-morpholinoethanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a morpholine ring through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-morpholinoethanone typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. Commonly used catalysts include Lewis acids such as zinc chloride or aluminum chloride, and the reaction is often carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-morpholinoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

    Nucleophilic Addition: Reagents such as sodium borohydride for reduction or Grignard reagents for addition reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Addition Reactions: Products include alcohols or amines depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring play crucial roles in binding to these targets, leading to modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-2-morpholinoethanone is unique due to its combination of a bromophenyl group with a morpholine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLYWWGGZRDCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328506
Record name 1-(4-Bromophenyl)-2-morpholinoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20099-96-1
Record name 1-(4-Bromophenyl)-2-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20099-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2-morpholinoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Morpholine (4.35 g) in dry toluene (8 ml) was stirred during the addition of aliquots of 2-bromo-1-(4-bromophenyl)ethanone (6.95 g) in dry toluene (70 ml). The resulting precipitate was removed by filtration and the filtrate evaporated to give the product (J. Amer. Chem. Soc., 1940, 62, 2882) as a pale yellow solid (7.2 g).
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Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure described in example 113, replacing 2-bromo-1-(3-bromophenyl)ethanone with 2-bromo-1-(4-bromophenyl)ethanone and pyrrolidine with morpholine. MS (ES) m/e 284 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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